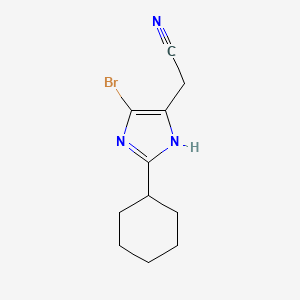
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H21IO It is a cyclohexane derivative featuring a tert-butyl group, an iodomethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of 4-tert-butylcyclohexanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar iodination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to remove the iodomethyl group, resulting in the formation of 4-tert-butylcyclohexanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol.
Oxidation: Formation of 4-tert-butylcyclohexanone.
Reduction: Formation of 4-tert-butylcyclohexanol.
Applications De Recherche Scientifique
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanol: Lacks the iodomethyl group, making it less reactive in substitution reactions.
4-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
4-tert-Butyl-1-iodo-1-methylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both the iodomethyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C11H21IO |
|---|---|
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21IO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3 |
Clé InChI |
RQNNUWBVUWYEGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


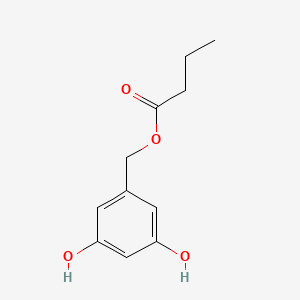


![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

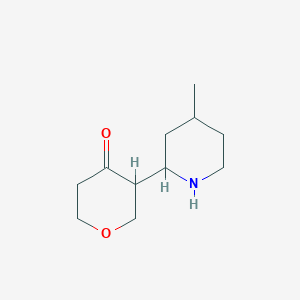
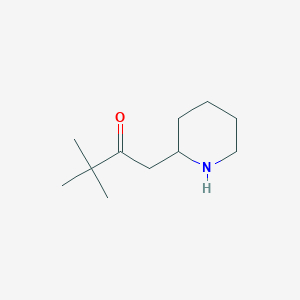
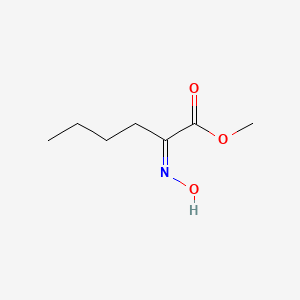
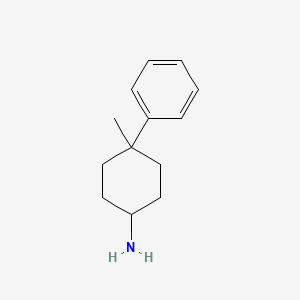

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
